6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one and its derivatives has been explored through various methods. Shi et al. (2018) reported a green approach for the synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones, emphasizing a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide, characterized by step economy and easy purification (Shi et al., 2018).
Molecular Structure Analysis
The molecular structure of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one has been established using various spectroscopic methods. R. et al. (2016) used FTIR, UV-Vis, and 1H-NMR spectroscopy to establish the structure of synthesized Thieno [2,3-d] pyrimidin-4-one (R. et al., 2016).
Chemical Reactions and Properties
Various chemical reactions involving 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one have been studied. For instance, the work by Wagner et al. (1993) involved hydrolyzing and cyclizing derivatives of Thieno[2,3-d]pyrimidines, yielding various compounds with potential biological activities (Wagner et al., 1993).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are critical for its application and handling. The crystal structure and conformational details of some derivatives have been examined, as demonstrated by Chen and Liu (2019), who provided insights into the molecular geometry and interactions of Thieno [2,3-d] pyrimidin-4(3H)-one derivatives (Chen & Liu, 2019).
Chemical Properties Analysis
Investigations into the chemical properties of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one focus on its reactivity, stability, and potential interactions with other compounds. For example, the study by Candia et al. (2017) characterized the acid-base properties and lipophilicity of new spirocyclic Thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which can inform about the chemical behavior of the compound in different environments (Candia et al., 2017).
Scientific Research Applications
Antimicrobial and Anti-inflammatory Activities
6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one derivatives have shown promise in the field of antimicrobial and anti-inflammatory research. Studies reveal these compounds exhibit selective activity against Gram-positive bacteria strains and demonstrate noteworthy antimicrobial and anti-inflammatory properties. This highlights their potential as therapeutic agents in combating infections and inflammatory conditions (Candia et al., 2017); (Tolba et al., 2018).
Antitumor Activity
The antitumor potential of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one derivatives has been extensively investigated, with several studies reporting potent anticancer activity against various human cancer cell lines. This suggests these compounds may serve as a foundation for developing new anticancer drugs (Hafez & El-Gazzar, 2017).
Synthetic Methodologies
Advancements in synthetic methodologies have enabled more efficient production of thieno[2,3-d]pyrimidin-4(3H)-ones, with recent reports detailing one-step, catalytic, and green approaches. These innovative methods reduce the number of steps and environmental impact, making the synthesis of these compounds more sustainable and accessible for further research (Shi et al., 2018).
Spectral and Biological Analysis
Thieno[2,3-d]pyrimidin-4-ones have been the subject of spectral and biological analysis to confirm their structure and evaluate their biological activities. These studies not only validate the chemical synthesis of these compounds but also provide a basis for their potential as antimicrobial agents against a variety of bacterial and fungal strains (., Kumar, Kumar, & Singh, 2016).
Safety And Hazards
properties
IUPAC Name |
6-methyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-4-2-5-6(10)8-3-9-7(5)11-4/h2-3H,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBCLHWYSXPUJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352732 |
Source
|
Record name | 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
CAS RN |
108831-66-9 |
Source
|
Record name | 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.